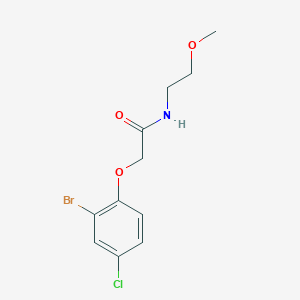
N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine, also known as DBT, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DBT belongs to the class of 1,2,4-triazole derivatives and has been found to possess a range of biological activities, including antitumor, antiviral, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound's antiviral and antifungal activities may be due to its ability to disrupt the viral or fungal membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have a protective effect on the liver and kidney, possibly due to its antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of new therapeutic agents. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine. One area of interest is the development of new this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized by the reaction of 1,2,4-triazole-3,5-diamine with benzyl chloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction yields this compound as a white crystalline solid with a melting point of 230-232°C. The purity of this compound can be confirmed by analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential as a therapeutic agent. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been found to possess antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
3-N,5-N-dibenzyl-1-methylsulfonyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-25(23,24)22-17(19-13-15-10-6-3-7-11-15)20-16(21-22)18-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPQEEIWDKZODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
![N-(4-methoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4953494.png)
![9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole](/img/structure/B4953498.png)
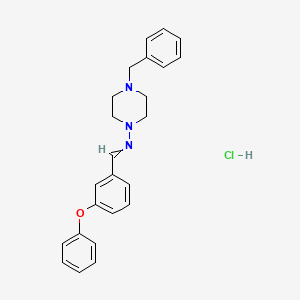
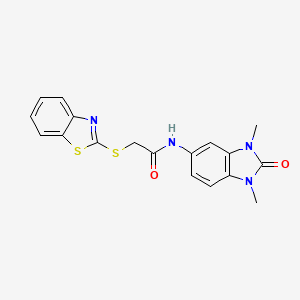
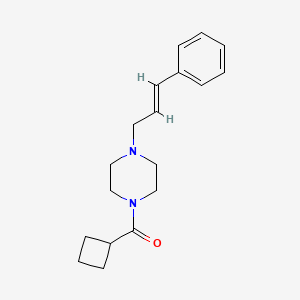
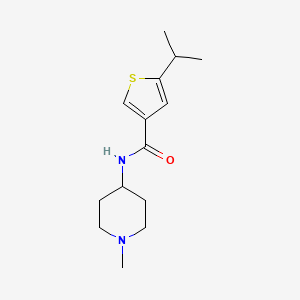
![3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4953534.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B4953542.png)
![N-(2-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4953545.png)

![1-(allyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4953560.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4953574.png)
